1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide
Description
1-Methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a methyl group at position 1, a phenyl group at position 3, and a carboxamide moiety at position 5 linked to a 3,4,5-trifluorophenyl substituent. The trifluorophenyl group enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications . Pyrazole carboxamides are widely studied for their structural versatility and bioactivity, particularly as enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C17H12F3N3O |
|---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
2-methyl-5-phenyl-N-(3,4,5-trifluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12F3N3O/c1-23-15(9-14(22-23)10-5-3-2-4-6-10)17(24)21-11-7-12(18)16(20)13(19)8-11/h2-9H,1H3,(H,21,24) |
InChI Key |
IPGHVORBDRHSRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The synthesis begins with the preparation of the pyrazole ring. A common approach involves the Claisen-Schmidt condensation of acetylacetone derivatives with phenylhydrazine, followed by cyclization and oxidation to form the pyrazole scaffold. For example:
-
Step 1 : React ethyl acetoacetate with phenylhydrazine to form a hydrazone intermediate.
-
Step 2 : Cyclize the intermediate under acidic or basic conditions to generate the pyrazoline ring.
-
Step 3 : Oxidize the pyrazoline to yield the pyrazole core.
Optimized Conditions :
Functionalization at Position 5
The pyrazole core is functionalized at the 5-position to introduce the carboxylic acid group. This is achieved via hydrolysis of methyl esters or direct carboxylation .
Hydrolysis of Methyl Esters
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is synthesized by hydrolyzing methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate using strong bases:
-
Reagents : NaOH or LiOH in methanol/water.
-
Purification : Acidification with HCl and extraction with EtOAc.
Amide Bond Formation
The carboxylic acid intermediate is coupled with 3,4,5-trifluorophenylamine to form the target amide. Common methods include:
Acyl Chloride Method
Direct Coupling
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Activation | EDC, HOBt | DCM, RT, 4h | 65–70 | |
| Coupling | 3,4,5-Trifluorophenylamine | DCM, RT, 12h | 65–70 |
Key Challenges :
-
Steric Hindrance : The trifluorophenyl group may slow reaction kinetics.
-
Purification : Column chromatography is essential to remove unreacted amine and byproducts.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and automated purification systems are employed to enhance efficiency and reduce costs.
Reaction Optimization
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Solvent | DCM, THF | Greener solvents (e.g., ethyl acetate) |
| Temperature | 0–25°C | 25–50°C |
| Catalyst | None | Acidic/basic catalysts |
Purification
| Method | Efficiency | Scalability |
|---|---|---|
| Column Chromatography | High | Moderate |
| Crystallization | Moderate | High |
Research Findings and Variations
Alternative Functionalization Routes
Lithiation and Functionalization :
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, bases, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Agrochemical Applications
The compound has shown significant potential as an agrochemical, particularly in the development of fungicides. Research indicates that derivatives of pyrazole compounds exhibit antifungal properties against various phytopathogenic fungi.
Case Study: Antifungal Activity
A study synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. These compounds were tested against three types of fungi: Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Among the synthesized compounds, some demonstrated over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .
Medicinal Chemistry Applications
In the realm of medicinal chemistry, 1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide has been explored for its anti-inflammatory and anticancer properties.
Case Study: Anticancer Potential
Recent advancements have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, a study assessed various pyrazole-3-carboxamide derivatives for their anticancer activity against several human cancer cell lines (HepG2, Jurkat, DLD-1). One compound exhibited significant inhibition of kinase activity, suggesting its potential as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves methods such as cyclocondensation reactions and microwave-assisted synthesis. Characterization is achieved through various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and mass spectrometry.
Table 1: Summary of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Cyclocondensation | Reaction of ethyl acetoacetate with phenyl hydrazine | 85 |
| Microwave-assisted | Efficient synthesis under controlled conditions | 90 |
| Conventional Reflux | Traditional heating method | 75 |
Mechanism of Action
The mechanism of action of 1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Example Procedure :
Combine pyrazole-3-carboxylic acid (1 mmol), EDCI (1 mmol), HOBt (1 mmol), and triethylamine (2 mmol) in DMF.
Add 3,4,5-trifluorophenylamine and stir at room temperature.
Monitor reaction progress via TLC; purify using preparative TLC or recrystallization from ethanol .
Structural Modifications in Analogues
Key structural variations in similar compounds include:
- Substituents on the phenyl ring: Chloro, cyano, or methoxy groups (e.g., compounds 3a–3p in ).
- Fluorination patterns: Mono-, di-, or tri-fluorinated aryl groups (e.g., 3d in vs. the target compound).
- Heterocyclic replacements: Thieno-pyrazole () or thiadiazole () cores.
Comparison with Similar Compounds
Physicochemical Properties
*LogP estimated using fragment-based methods.
Key Observations :
- Fluorination increases lipophilicity (LogP) and metabolic stability. The target compound’s trifluorophenyl group likely enhances bioavailability compared to non-fluorinated analogues .
- Chlorine substituents (e.g., 3b in ) reduce yield (66–68%) compared to fluorinated derivatives (71% for 3d) .
Biological Activity
1-Methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of 1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds. The presence of the trifluorophenyl group enhances the electrophilic character of the compound, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide exhibit significant antimicrobial properties. For instance, a study highlighted that pyrazole derivatives showed considerable activity against various bacterial strains. The structure-activity relationship suggests that modifications in the phenyl and trifluoromethyl groups can enhance antimicrobial efficacy .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been widely studied. A related compound demonstrated IC50 values indicating potent cytotoxic effects against several cancer cell lines. For example, compounds with similar structures exhibited IC50 values ranging from 5.19 µM to 11.72 µM against different tumor cell lines . The introduction of trifluoromethyl groups is believed to play a critical role in enhancing these effects due to their influence on electronic properties.
The mechanism through which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have confirmed that certain pyrazole derivatives can trigger apoptotic pathways, leading to cell death in targeted tumor cells . Furthermore, the ability to inhibit cell migration suggests potential applications in preventing metastasis.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various pyrazole derivatives, including those with trifluoromethyl substitutions. Results showed that specific modifications significantly increased antibacterial potency against Gram-positive and Gram-negative bacteria.
Case Study 2: Antitumor Properties
Another research effort focused on the antitumor activity of pyrazole derivatives. The results indicated that compounds similar to 1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide exhibited promising results in inhibiting tumor growth in vitro and in vivo models.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-3-phenyl-N-(3,4,5-trifluorophenyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by amidation. For example, triazole-carboxamide analogs are synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form the heterocyclic core, with subsequent coupling to fluorinated aryl amines . Key factors include:
- Temperature : Reactions often require 80–100°C for cyclization.
- Catalysts : Cu(I) catalysts (e.g., CuSO₄·5H₂O) improve regioselectivity in triazole formation.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves 60–75% yields.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between the carboxamide group and fluorinated aryl rings) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; fluorine substituents cause distinct splitting patterns (e.g., ¹⁹F NMR δ -110 to -120 ppm for CF₃ groups) .
- Computational Analysis : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (~4.5–5.0 eV) to predict reactivity with biological targets .
Q. What are the solubility limitations of this compound, and how can they be addressed in in vitro assays?
- Methodological Answer :
- Solubility Profile : Low aqueous solubility (logP ~3.5–4.0) due to hydrophobic fluorophenyl and pyrazole groups.
- Strategies :
- Use co-solvents (e.g., DMSO ≤1% v/v) for cell-based assays.
- Formulate as nanoparticles (e.g., PEGylation) to enhance bioavailability .
Advanced Research Questions
Q. How does the substitution pattern (methyl, phenyl, trifluorophenyl) influence binding affinity to biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- 3-Phenyl Group : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors).
- N-(3,4,5-Trifluorophenyl) : Fluorine atoms improve metabolic stability and modulate electron-withdrawing effects, increasing binding specificity to ATP-binding pockets .
- Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) quantify IC₅₀ shifts when substituents are modified .
Q. What computational tools are recommended for predicting interactions between this compound and kinase targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide predicts binding poses in kinase domains (e.g., EGFR, VEGFR2). Focus on hydrogen bonding with hinge regions (e.g., carboxamide NH to Glu762 in EGFR) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories; RMSD <2.0 Å indicates stable binding .
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Data Analysis Framework :
Dose-Response Curves : Confirm target specificity using orthogonal assays (e.g., enzymatic vs. cell viability assays).
Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
Metabolite Identification : LC-MS/MS detects hydrolyzed products (e.g., free carboxylic acid) that may contribute to toxicity .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Cytochrome P450 (CYP) Inhibition Assays : Identify metabolic hotspots (e.g., demethylation of the pyrazole methyl group).
- Deuterium Incorporation : Replace labile C-H bonds with C-D bonds at metabolically vulnerable positions (e.g., methyl group) to prolong half-life .
Key Research Directions
- Synthetic Optimization : Develop one-pot methodologies to reduce purification steps .
- Target Identification : Use CRISPR-Cas9 screens to map novel kinase targets .
- In Vivo Efficacy : Evaluate pharmacokinetics in rodent models with fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
